molecular formula C9H11NO5S2 B3822979 2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanedioic acid

2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanedioic acid

Cat. No. B3822979
M. Wt: 277.3 g/mol
InChI Key: CLGDUDUCXNADEL-UHFFFAOYSA-N
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Description

“2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanedioic acid” is a compound with the molecular formula C7H7NO5S2 and a molecular weight of 249.26400 . It is also known as 2-(4-oxo-2-thioxothiazolidin-3-yl)succinic acid .


Synthesis Analysis

Thiazolidine motifs, which are part of the structure of this compound, are intriguing heterocyclic five-membered moieties present in diverse natural and bioactive compounds . Various synthetic approaches like multicomponent reaction, click reaction, nano-catalysis, and green chemistry have been employed to improve their selectivity, purity, product yield, and pharmacokinetic activity .


Molecular Structure Analysis

The molecular structure of this compound includes a thiazolidine motif, which is a five-membered heterocycle system having sulfur at the first position and nitrogen at the third position .


Chemical Reactions Analysis

While specific chemical reactions involving “2-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanedioic acid” are not available, thiazolidine derivatives have been synthesized using various agents .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 249.26400 . More specific physical and chemical properties are not available in the search results.

Future Directions

Thiazolidine derivatives, which include this compound, have diverse therapeutic and pharmaceutical activity and are used in probe design . The development of innovative synthetic techniques and the exploration of these compounds’ potential against various activities are areas of ongoing research .

properties

IUPAC Name

2-(4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)hexanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO5S2/c11-6-4-17-9(16)10(6)5(8(14)15)2-1-3-7(12)13/h5H,1-4H2,(H,12,13)(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLGDUDUCXNADEL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)N(C(=S)S1)C(CCCC(=O)O)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO5S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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